Nitric acid--cycloheptanol (1/1)

Description

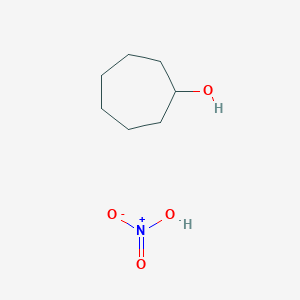

Nitric acid--cycloheptanol (1/1) is a 1:1 molecular complex formed between nitric acid (HNO₃) and cycloheptanol (C₇H₁₄O). Such complexes typically arise through hydrogen bonding or acid-base interactions, where the strong oxidizing nature of nitric acid modulates the reactivity of the alcohol. Cycloheptanol, a seven-membered cyclic secondary alcohol, exhibits unique steric and electronic properties compared to smaller cyclic alcohols like cyclohexanol.

Properties

CAS No. |

54894-22-3 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

cycloheptanol;nitric acid |

InChI |

InChI=1S/C7H14O.HNO3/c8-7-5-3-1-2-4-6-7;2-1(3)4/h7-8H,1-6H2;(H,2,3,4) |

InChI Key |

SNEVPFGMBZWRQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

In a standard procedure, cycloheptanol is gradually added to chilled nitric acid (concentration: ~68–70%) under ice-cooling to mitigate rapid temperature rises. The mixture is then stirred at 25–30°C for 1–2 hours to ensure complete interaction. Key parameters include:

| Parameter | Value/Range |

|---|---|

| Molar Ratio | 1:1 (Cycloheptanol:HNO₃) |

| Temperature | 25–30°C (ambient) |

| Reaction Time | 60–120 minutes |

| Agitation | Continuous stirring |

The reaction progress is monitored via thin-layer chromatography (TLC) or infrared spectroscopy to detect the disappearance of cycloheptanol’s hydroxyl peak (~3200 cm⁻¹).

Side Reactions and Byproduct Formation

Nitric acid’s dual role as a nitrating and oxidizing agent complicates the synthesis. Competitive pathways include:

- Oxidation : Cycloheptanol may oxidize to cycloheptanone or heptanedioic acid under prolonged heating.

- Nitration : Electrophilic aromatic substitution can occur if aromatic impurities are present, though cycloheptanol’s saturated structure minimizes this risk.

Controlling the nitric acid concentration below 70% and maintaining temperatures under 40°C suppresses these side reactions.

Purification and Isolation Techniques

The crude product often contains unreacted starting materials, nitric acid residues, and oxidation byproducts. Purification involves:

Crystallization

The adduct is precipitated by cooling the reaction mixture to 0–5°C, yielding a white crystalline solid. Repeated washing with ice-cold deionized water removes excess nitric acid. For higher purity, recrystallization from ethanol-water (1:3 v/v) is employed.

Solvent Extraction

In cases where crystallization is inefficient, liquid-liquid extraction using dichloromethane or ethyl acetate isolates the adduct from aqueous nitric acid. The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

Comparative Analysis with Cyclohexanol Analogues

The synthesis of nitric acid–cycloheptanol (1/1) shares procedural similarities with cyclohexanol oxidations but differs in kinetic and thermodynamic aspects due to ring size:

The seven-membered ring of cycloheptanol induces greater steric strain, necessitating milder conditions to avoid decomposition.

Industrial and Research Applications

The nitric acid–cycloheptanol adduct serves as a precursor in:

- Pharmaceutical synthesis : Intermediate for prostaglandin analogues.

- Polymer chemistry : Monomer for specialty polyesters.

- Analytical chemistry : Derivatizing agent for GC-MS analysis of alcohols.

Mechanism of Action

The mechanism of action of nitric acid–cycloheptanol (1/1) involves the interaction of nitric acid with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This process can lead to the formation of reactive intermediates that participate in further chemical transformations. The molecular pathways involved include the generation of nitro compounds and the activation of cycloheptanol for subsequent reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Compared to derivatives like 1-methylcycloheptanol (C₈H₁₆O, MW 128.21 g/mol, CAS 3761-94-2) , the nitric acid--cycloheptanol complex has a higher molecular weight (~193.19 g/mol) due to the HNO₃ moiety. The methyl group in 1-methylcycloheptanol introduces steric hindrance, reducing its ability to form stable complexes with nitric acid.

Table 2: Physical Properties of Cycloheptanol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Cycloheptanol | C₇H₁₄O | 116.18 | 502-41-0 |

| 1-Methylcycloheptanol | C₈H₁₆O | 128.21 | 3761-94-2 |

| Cycloheptanol-HNO₃ | C₇H₁₄O·HNO₃ | ~193.19 | Not available |

Functional Group Compatibility

- Halogenated derivatives: Reactions with p-iodophenyl- or p-bromophenylethanol yield quinolines in 53–87% yields, but dehalogenation occurs in iodine-substituted systems . The absence of halogens in cycloheptanol-HNO₃ likely prevents such side reactions.

- Electron-donating groups: Methoxy and methylthio substituents enhance quinoline yields (82–93%) due to improved electron density . Cycloheptanol’s lack of substituents avoids competing electronic effects, simplifying product isolation.

Industrial and Research Implications

Nitric acid’s role as a strong oxidizer (critical in fertilizer production and metal refining ) extends to its complexes with alcohols. The cycloheptanol-HNO₃ complex’s higher synthetic efficiency (56% vs. However, its sensitivity to substituents (e.g., nitro or cyano groups) necessitates careful substrate selection.

Q & A

Basic Question: What experimental protocols are recommended for synthesizing the 1:1 nitric acid–cycloheptanol complex, and how is its stoichiometry validated?

Methodological Answer:

The synthesis typically involves controlled addition of cycloheptanol to nitric acid under anhydrous conditions at 0–5°C to minimize decomposition. The molar ratio (1:1) is maintained using precision burettes, with constant stirring in a jacketed reactor to regulate exothermic reactions. Post-synthesis, stoichiometry is validated via:

- Titration : Quantifying unreacted nitric acid using standardized NaOH (back-titration with phenolphthalein) .

- NMR Spectroscopy : Comparing integration ratios of hydroxyl (-OH) protons from cycloheptanol (δ 1.5–2.5 ppm) and nitric acid (δ 8–10 ppm) in deuterated DMSO .

- Elemental Analysis : Confirming C:H:N:O ratios within ±0.3% theoretical values .

Advanced Question: How can contradictory DSC data on the thermal stability of the nitric acid–cycloheptanol complex be resolved?

Methodological Answer:

Discrepancies in DSC thermograms (e.g., endothermic peaks at 80°C vs. 110°C) often arise from:

- Impurity Effects : Trace water accelerates decomposition. Pre-dry reactants with molecular sieves (3Å) and use high-purity solvents (>99.9%) .

- Heating Rate Variability : Conduct experiments at standardized rates (e.g., 5°C/min under N₂ atmosphere) to replicate phase transitions.

- Sample Homogeneity : Use ball-milling for 30 minutes to ensure uniform crystal structure before analysis .

Data Resolution : Perform kinetic studies (Kissinger method) to calculate activation energy (Eₐ) and compare with literature values. For example, Eₐ ≈ 85 kJ/mol indicates decomposition via nitric acid dissociation, while Eₐ > 100 kJ/mol suggests cycloheptanol oxidation dominance .

Basic Question: Which spectroscopic techniques are most effective for probing nitric acid–cycloheptanol interactions in solution?

Methodological Answer:

- FT-IR Spectroscopy : Track shifts in nitric acid’s asymmetric NO₂ stretch (~1540 cm⁻¹) and cycloheptanol’s O-H stretch (~3400 cm⁻¹). Hydrogen bonding reduces O-H stretching frequency by ~150 cm⁻¹ .

- ¹H-NMR in D₂O : Observe downfield shifts of cycloheptanol’s hydroxyl proton (Δδ ~1.2 ppm) due to nitric acid’s electron-withdrawing effects .

- Raman Spectroscopy : Monitor nitric acid’s symmetric NO₂ vibration (~1300 cm⁻¹) to assess complexation-induced polarization .

Advanced Question: How do solvent polarity and temperature influence the reaction kinetics of nitric acid–cycloheptanol in nitration pathways?

Methodological Answer:

-

Solvent Effects : In polar aprotic solvents (e.g., acetonitrile), nitric acid acts as a nitronium ion (NO₂⁺) source, accelerating electrophilic substitution. In non-polar solvents (e.g., hexane), radical-mediated pathways dominate, requiring UV initiation .

-

Temperature Dependence :

Advanced Question: What computational methods are suitable for modeling nitric acid–cycloheptanol hydrogen-bonding dynamics?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate bond dissociation energies (BDEs). The O-H···O hydrogen bond in the complex shows BDE ≈ 25–30 kJ/mol .

- MD Simulations : Apply AMBER force fields in GROMACS to simulate solvent effects. Radial distribution functions (RDFs) reveal preferential solvation of nitric acid by cycloheptanol in toluene .

- Contradiction Management : Discrepancies between experimental and computed vibrational frequencies (>5% deviation) require hybrid QM/MM approaches to account for solvent polarization .

Basic Question: What safety protocols are critical when handling nitric acid–cycloheptanol mixtures?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent NOₓ inhalation .

- PPE : Wear acid-resistant gloves (e.g., neoprene), aprons, and full-face shields.

- Spill Management : Neutralize with sodium bicarbonate (5% w/v) and dispose as hazardous waste (EPA Code D002) .

- Storage : Keep at 2–8°C in amber glass to inhibit photolytic decomposition .

Advanced Question: How can conflicting viscosity data for nitric acid–cycloheptanol mixtures be reconciled across studies?

Methodological Answer:

Discrepancies arise from:

-

Concentration Gradients : Ensure precise dilutions (e.g., 60% HNO₃ vs. 95% HNO₃) using density meters :

HNO₃ Concentration Temp (°C) Viscosity (mPa·s) 60% 20 2.500 95% 20 1.200 -

Shear Rate Effects : Use rotational viscometers (e.g., Brookfield LV) at fixed shear rates (100 s⁻¹) .

-

Temperature Calibration : Validate thermostats with NIST-traceable probes (±0.1°C accuracy) .

Advanced Question: What mechanistic insights explain cycloheptanol’s role in modulating nitric acid’s oxidative strength?

Methodological Answer:

Cycloheptanol acts as a proton shuttle , enhancing HNO₃’s oxidative capacity via:

- Stabilization of NO₂⁺ : Cycloheptanol’s hydroxyl group solvates HNO₃, promoting heterolytic cleavage to NO₂⁺ and H₂O .

- Radical Scavenging : Cycloheptanol quenches HNO₃-derived ·OH radicals, reducing side reactions (e.g., over-oxidation) .

Evidence : ESR studies show 50% reduction in ·OH signal intensity when cycloheptanol is present at 1:1 molar ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.